molecular formula C7H10ClFN2 B13270597 2-(Aminomethyl)-6-fluoroaniline hydrochloride

2-(Aminomethyl)-6-fluoroaniline hydrochloride

Cat. No.: B13270597
M. Wt: 176.62 g/mol
InChI Key: AKGVWWYXDIANRB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluoroaniline hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl. This compound is a derivative of aniline, where the amino group is substituted at the 2-position with an aminomethyl group and a fluorine atom at the 6-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-fluoroaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The resulting 2-amino-6-fluoroaniline is then subjected to aminomethylation using formaldehyde and a secondary amine, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-(Aminomethyl)-6-fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-6-chloroaniline hydrochloride
  • 2-(Aminomethyl)-6-bromoaniline hydrochloride
  • 2-(Aminomethyl)-6-iodoaniline hydrochloride

Uniqueness

2-(Aminomethyl)-6-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

2-(aminomethyl)-6-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3H,4,9-10H2;1H

InChI Key

AKGVWWYXDIANRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)CN.Cl

Origin of Product

United States

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